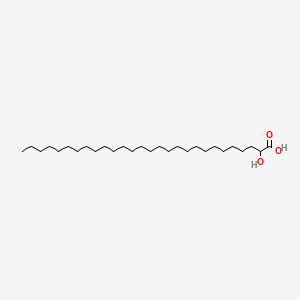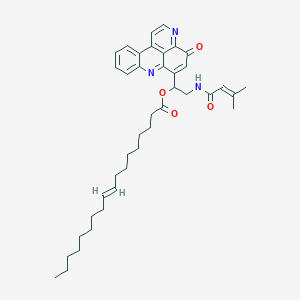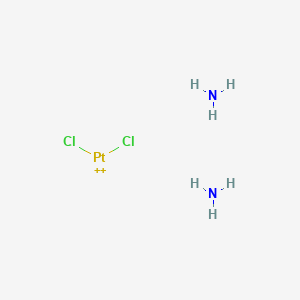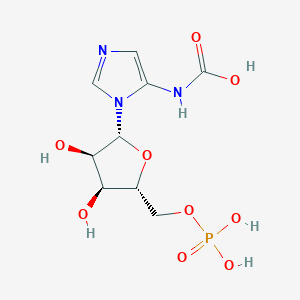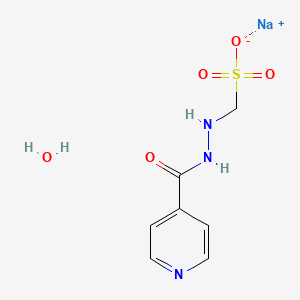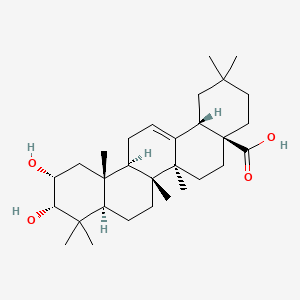
epi-Maslinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi-maslinic acid is a pentacyclic triterpenoid that is 3alpha-hydroxy epimer of maslinic acid. Isolated from Prunella vulgaris and Isodon japonicus, it exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a dihydroxy monocarboxylic acid and a pentacyclic triterpenoid. It derives from a hydride of an oleanane.
Scientific Research Applications
Synthesis and Anticancer Properties
Sommerwerk et al. (2015) and Nelson et al. (2015) discuss the synthesis of epi-Maslinic acid and related compounds from natural sources like oleanolic acid. They note the potential of these compounds, including epi-Maslinic acid, in cancer research due to their low cytotoxicity and ability to inhibit inflammatory gene expression in certain cancer models. The scalable synthesis of these compounds allows for further exploration of their potential anti-cancer and anti-inflammatory properties (Sommerwerk, Heller, Serbian, & Csuk, 2015) (Nelson, Camelio, Claussen, Cho, Tremmel, DiGiovanni, & Siegel, 2015).
Anti-Inflammatory and Neuroprotective Effects
Alvarez et al. (2000) and Huang et al. (2011) highlight the anti-inflammatory properties of epi-Maslinic acid. Alvarez et al. found that epi-Maslinic acid and other triterpenes from Lampaya hieronymi exhibit protective effects in an in vivo model of inflammation. Huang et al. explored its effects in the central nervous system, demonstrating its potential in reducing neuroinflammation by inhibiting key pathways like NF-κB in cultured cortical astrocytes (Álvarez, Rotelli, Pelzer, Saad, & Giordano, 2000) (Huang, Guan, Qian, Huang, Tang, Li, & Sun, 2011).
Nutritional and Agricultural Applications
Fernández-Navarro et al. (2010) discuss maslinic acid, a compound closely related to epi-Maslinic acid, in the context of agriculture and nutrition. They emphasize its use as a feed additive for trout, highlighting its potential in fish farming without the hazards associated with other additives (Fernández-Navarro, Peragón, Esteban, Amores, Higuera, & Lupiáñez, 2010).
Broad-Spectrum Biological Activities
Lozano-Mena et al. (2014) and Pablos et al. (2010) explore the diverse biological activities of maslinic acid and its derivatives like epi-Maslinic acid. These include antitumor, antidiabetic, antioxidant, and antiparasitic effects. Their studies cover a range of experimental models, from cell lines to animal models, to assess these effects and their underlying mechanisms (Lozano-Mena, Sánchez-González, Juan, & Planas, 2014) (Pablos, Santos, Montero, García-Granados, Parra, & Osuna, 2010).
properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1 |
InChI Key |
MDZKJHQSJHYOHJ-HFYZCPLSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-Amino-thiazol-4-yl)-1-(1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1261003.png)




![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)
